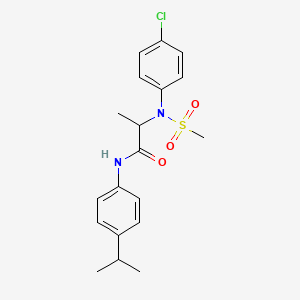![molecular formula C17H16Cl2N2O5S B4174623 methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate](/img/structure/B4174623.png)
methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate
説明
Methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate, commonly known as DASB, is a selective serotonin transporter (SERT) ligand that is widely used in scientific research. DASB is a highly specific and sensitive radioligand that binds selectively to SERT, which plays a critical role in regulating the levels of serotonin in the brain. The purpose of
作用機序
DASB binds selectively to methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate, which is responsible for the reuptake of serotonin from the synaptic cleft into presynaptic neurons. By binding to methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate, DASB inhibits the reuptake of serotonin, leading to an increase in the extracellular levels of serotonin in the brain. This increase in serotonin levels has been linked to the therapeutic effects of selective serotonin reuptake inhibitors (SSRIs) in the treatment of depression and anxiety.
Biochemical and Physiological Effects
DASB has been shown to have a high affinity and selectivity for methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate. PET imaging studies using DASB have demonstrated that methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate density and distribution vary across different brain regions and are altered in various psychiatric disorders. DASB has also been used to investigate the effects of genetic variations in methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate on brain function and behavior.
実験室実験の利点と制限
DASB is a highly specific and sensitive radioligand that can be used to investigate the function and regulation of methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate in vivo. PET imaging studies using DASB can provide valuable insights into the role of methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate in psychiatric disorders and the effects of pharmacological interventions on methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate function. However, DASB has a short half-life, which limits its utility in longitudinal studies. Additionally, the use of radioligands in PET imaging studies requires specialized equipment and expertise, which can be costly and time-consuming.
将来の方向性
Future research using DASB is likely to focus on investigating the role of methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate in the pathophysiology of psychiatric disorders and the development of novel pharmacological interventions targeting methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate. The development of new radioligands with longer half-lives and higher specificity for methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate may also improve the utility of PET imaging studies in investigating methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate function and regulation in vivo. Additionally, the use of DASB in combination with other imaging modalities, such as magnetic resonance imaging (MRI), may provide a more comprehensive understanding of the role of methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate in brain function and behavior.
科学的研究の応用
DASB is widely used in scientific research to study the function and regulation of methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate. It is commonly used in positron emission tomography (PET) imaging studies to assess the density and distribution of methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate in the brain. PET imaging studies using DASB have been used to investigate the role of methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]alanyl}amino)benzoate in various psychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder.
特性
IUPAC Name |
methyl 2-[2-[(2,5-dichlorophenyl)sulfonylamino]propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O5S/c1-10(21-27(24,25)15-9-11(18)7-8-13(15)19)16(22)20-14-6-4-3-5-12(14)17(23)26-2/h3-10,21H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZZEPBULDKLFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)OC)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-[(2,5-dichlorophenyl)sulfonylamino]propanoylamino]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-bromophenyl)-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4174548.png)
![4-[allyl(methylsulfonyl)amino]-N-{4-[(diethylamino)sulfonyl]phenyl}benzamide](/img/structure/B4174555.png)
![4-amino-N-[1-(2-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]benzenesulfonamide](/img/structure/B4174572.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4174579.png)
![2-butoxy-N-{5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4174587.png)

![2-(2-chloro-4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4174600.png)
![N-{7-[(2-chlorophenyl)(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-methoxybenzamide](/img/structure/B4174603.png)
![2-fluoro-5-[4-(2-furoyl)-1-piperazinyl]-4-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4174615.png)
![2-iodo-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4174619.png)
![ethyl 4-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4174630.png)
![benzyl 1'-allyl-2-amino-3-cyano-5'-methyl-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-pyrrole]-4'-carboxylate](/img/structure/B4174638.png)
![N-[4-({2-[(2-sec-butylphenoxy)acetyl]hydrazino}carbonyl)phenyl]-2-methylpropanamide](/img/structure/B4174641.png)
![N-(4-ethylphenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4174647.png)